3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
Overview of Thiazolidinedione and Thiophene Dioxide Derivatives
Thiazolidinediones (TZDs) are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, historically recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists in type 2 diabetes management. Modern medicinal chemistry has expanded their utility to anticancer, antimicrobial, and anti-inflammatory applications through strategic structural modifications. For instance, TZD derivatives such as compounds 2g and 2h exhibit PPAR-γ trans-activation values exceeding 73%, alongside thymidylate synthase inhibition (IC~50~ = 3.2–5.1 μM). These activities correlate with enhanced pharmacokinetic profiles, including compliance with Lipinski’s rules for drug-likeness.
Thiophene dioxide derivatives, conversely, belong to a class of sulfur-containing heterocycles with applications spanning organic electronics, corrosion inhibition, and medicinal chemistry. The sulfone group in thiophene dioxide enhances electrophilicity and stability, facilitating interactions with biological targets. Recent synthetic innovations, such as metal-catalyzed cyclization and multicomponent reactions, have enabled precise functionalization of thiophene cores for tailored bioactivity.
The fusion of these moieties in 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide leverages synergistic effects: the TZD scaffold provides PPAR-γ modulation, while the thiophene dioxide moiety potentially improves solubility and target affinity.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic hybridization of pharmacophoric elements to optimize therapeutic potential. The 3-chlorobenzylidene substituent at the 5-position of the TZD ring introduces steric and electronic effects that may enhance binding to PPAR-γ or kinase targets. Concurrently, the 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone functionality, known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.
Comparative analyses with analogous TZD-thiophene hybrids reveal critical structure-activity relationships (SAR). For example, El-Kasef et al. demonstrated that (Z)-3,5-disubstituted TZDs (e.g., compounds 23 –25 ) inhibit breast cancer cell proliferation (IC~50~ = 1.27–1.50 μM) by modulating Bcl-2 family proteins and AKT/mTOR pathways. Similarly, thiophene-derived sulfonamides exhibit pronounced VEGFR-2 inhibition (IC~50~ = 0.26–0.72 μM), underscoring the therapeutic relevance of sulfone groups.
Historical Context and Discovery
The synthesis of TZD-thiophene hybrids emerged from efforts to mitigate the adverse effects of early-generation TZDs (e.g., rosiglitazone), which caused weight gain and cardiovascular complications. Innovations in green chemistry, such as solvent-free Gewald reactions and transition metal-catalyzed cyclizations, enabled efficient construction of complex thiophene-TZD architectures. The specific compound discussed herein likely originated from structure-based drug design campaigns targeting dual PPAR-γ/VEGFR-2 inhibition, as evidenced by recent derivatives like 28d and 27e , which show nanomolar affinity for both targets.
Scope and Objectives of the Current Research Outline
This article aims to:
- Elucidate the synthetic pathways for 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide, drawing from established TZD and thiophene dioxide methodologies.
- Analyze its physicochemical properties, including logP, topological polar surface area, and hydrogen bonding capacity, using computational models.
- Evaluate its potential biological activities through in silico docking studies against PPAR-γ, VEGFR-2, and thymidylate synthase, referencing IC~50~ values of analogous compounds.
- Propose mechanistic hypotheses based on structural similarities to derivatives with confirmed apoptotic, antiangiogenic, or antimicrobial effects.
Table 1: Comparative Biological Activities of Selected TZD and Thiophene Derivatives
| Compound | Target | IC~50~ (μM) | Reference |
|---|---|---|---|
| 2g (TZD) | PPAR-γ | 73.4% activation | |
| 23 (TZD) | MCF-7 cells | 1.27 | |
| 28d (Hybrid) | VEGFR-2 | 0.26 | |
| T2 (Thiophene) | P. aeruginosa | 0.56 |
Properties
Molecular Formula |
C17H17ClN2O5S2 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C17H17ClN2O5S2/c18-12-3-1-2-11(8-12)9-14-16(22)20(17(23)26-14)6-4-15(21)19-13-5-7-27(24,25)10-13/h1-3,8-9,13H,4-7,10H2,(H,19,21)/b14-9- |
InChI Key |
ABOFIZSSZJKXTR-ZROIWOOFSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(3-Chlorobenzylidene)-2,4-Thiazolidinedione (Intermediate A)
Methodology :
-
Thiazolidinedione formation :
-
Knoevenagel condensation :
-
Reactants : 2,4-Thiazolidinedione (5 mmol), 3-chlorobenzaldehyde (5.5 mmol), piperidine (catalyst), glacial acetic acid.
-
Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
-
Yield : 78% (Intermediate A).
-
Characterization Data :
Preparation of 3-Aminotetrahydrothiophene 1,1-Dioxide (Intermediate B)
Methodology :
-
Oxidation of tetrahydrothiophene :
-
Reactants : Tetrahydrothiophene (10 mmol), hydrogen peroxide (30%, 15 mmol), acetic acid.
-
Conditions : Stirring at 60°C for 12 hours.
-
Yield : 92% (tetrahydrothiophene 1,1-dioxide).
-
-
Nitration and reduction :
-
Step 1 : Nitration with concentrated HNO/HSO at 0°C for 2 hours.
-
Step 2 : Catalytic hydrogenation (H, Pd/C, ethanol) to yield Intermediate B.
-
Overall Yield : 65%.
-
Characterization Data :
-
(400 MHz, CDCl): δ 3.45–3.25 (m, 2H, SO-CH), 2.95–2.75 (m, 2H, CH-NH).
Propanamide Side Chain Assembly (Intermediate C)
Methodology :
-
Propionylation :
-
Amide coupling :
Final Coupling Reaction
Methodology :
-
Reactants : Intermediate A (4 mmol), propanamide side chain (4.4 mmol), KCO (8 mmol), DMF.
-
Workup : Column chromatography (ethyl acetate/methanol, 9:1).
-
Yield : 68% (final compound).
Optimization Insights :
-
Solvent screening : DMF outperformed THF and acetonitrile in coupling efficiency.
-
Base selection : KCO provided higher yields than NaH or EtN due to milder conditions.
Analytical Characterization of the Final Product
Spectroscopic Data :
-
(400 MHz, DMSO-):
δ 12.15 (s, 1H, NH), 7.88 (s, 1H, CH=), 7.60–7.42 (m, 4H, Ar-H), 4.35 (t, 1H, SO-CH), 3.85 (s, 2H, S-CH), 3.20–3.05 (m, 2H, CO-CH), 2.90–2.70 (m, 4H, tetrahydrothiophene). -
(100 MHz, DMSO-):
δ 172.5 (C=O), 167.8 (C=N), 135.2–125.6 (Ar-C), 58.4 (SO-CH), 45.2 (S-CH), 38.5 (CO-CH). -
HRMS (ESI) :
Calculated for : 426.9 g/mol; Found: 427.2 [M+H].
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 62% | 58% | 68% |
| Reaction Time | 22 hours | 26 hours | 18 hours |
| Purification | Column | Recrystallization | Column |
| Purity (HPLC) | 98.5% | 97.2% | 99.1% |
Key Observations :
-
Method 3 (DMF/KCO) offers the highest yield and purity due to efficient coupling kinetics.
-
Recrystallization (Method 2) reduces solvent waste but compromises yield.
Challenges and Mitigation Strategies
-
Z-Isomer Selectivity :
-
Sulfone Oxidation Control :
-
Over-oxidation to sulfonic acids is prevented by limiting HO stoichiometry to 1.5 equivalents.
-
-
Amide Hydrolysis :
Scale-Up Considerations
-
Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) for reuse (85% recovery).
-
Catalyst Recycling : Pd/C from hydrogenation steps is reactivated via washing with HCl/ethanol.
-
Process Safety : Exothermic reactions (e.g., propionyl chloride synthesis) require jacketed reactors with cooling .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Scientific Research Applications
3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with enzyme active sites, inhibiting their activity and leading to various biological effects. The chlorobenzylidene moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Core Thiazolidinone Derivatives
Key analogs share the thiazolidinone scaffold but differ in substituents and side chains:
*Molecular formula inferred from structural data.
Key Observations :
- Chlorine Position : The target’s 3-chloro substitution contrasts with para- (4-chloro) or ortho- (2-chloro) analogs, which influence steric and electronic interactions .
- Oxo vs.
- Side Chain : The sulfone group in the target compound enhances electron-withdrawing effects and hydrogen-bonding capacity relative to thiazole or coumarin substituents .
Physicochemical Data
*LogP predicted using ChemDraw.
Biological Activity
The compound 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines a thiazolidine ring and a chlorobenzylidene moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, biological evaluations, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.9 g/mol . The IUPAC name reflects its complex structure, which includes multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₂O₅S₂ |
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide |
| InChI Key | VPXDCHPPJPSWJL-QPEQYQDCSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the thiazolidine and tetrahydrothiophene moieties allow the compound to bind effectively to various enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of enzyme activity or inhibition of cellular processes that are crucial for disease progression.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar thiazolidine derivatives. For instance, compounds featuring thiazolidine rings have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) cancers. The mechanism often involves cell cycle arrest and induction of apoptosis.
In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | G2/M phase arrest |
| SW480 | 15 | Apoptosis induction |
| A549 | 12 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The presence of the chlorobenzylidene group is thought to enhance lipophilicity, allowing better membrane penetration and subsequent antimicrobial effects.
Case Studies
- Study on Antiproliferative Activity : A study published in the Journal of Fluorine Chemistry highlighted the synthesis and evaluation of thiazolidine derivatives against cancer cell lines. The results indicated a strong correlation between structural modifications and increased biological activity, suggesting that further optimization could enhance efficacy .
- Antimicrobial Evaluation : Research conducted by Monash University explored various thiazolidine derivatives for their antimicrobial properties. The study found that modifications at the benzylidene position significantly affected potency against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
